Product packaging for 1,5-dimethyl-1H-pyrazole-3-sulfonamide(Cat. No.:CAS No. 1375474-25-1)

1,5-dimethyl-1H-pyrazole-3-sulfonamide

Cat. No.: B13169830
CAS No.: 1375474-25-1
M. Wt: 175.21 g/mol
InChI Key: VQZAJYAGNSTSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,5-Dimethyl-1H-pyrazole-3-sulfonamide is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyrazole core functionalized with a sulfonamide group, a privileged structure in the design of biologically active molecules . The reactive sulfonamide moiety makes it a versatile intermediate for synthesizing more complex derivatives aimed at exploring novel therapeutic agents . Pyrazole-sulfonamide hybrids are investigated for a wide spectrum of biological activities. Scientific literature indicates that such compounds have shown significant potential as antimicrobial agents against selected Gram-positive and Gram-negative bacterial strains . Furthermore, this class of compounds is being explored for enzyme inhibition, with recent research highlighting potent α-glucosidase inhibitory activity, suggesting applications in developing new antidiabetic treatments . The mechanism of action for sulfonamide-containing drugs often involves enzyme inhibition, mimicking essential substrates and disrupting critical metabolic pathways in target cells . Researchers value this compound for its utility in constructing diverse chemical libraries. It serves as a key precursor in the synthesis of novel sulfonamide derivatives, which can be screened for various pharmacological properties, including antimicrobial, antioxidant, and antidiabetic activities . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O2S B13169830 1,5-dimethyl-1H-pyrazole-3-sulfonamide CAS No. 1375474-25-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1375474-25-1

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

1,5-dimethylpyrazole-3-sulfonamide

InChI

InChI=1S/C5H9N3O2S/c1-4-3-5(7-8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10)

InChI Key

VQZAJYAGNSTSBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)S(=O)(=O)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 1,5 Dimethyl 1h Pyrazole 3 Sulfonamide Scaffolds and Their Derivatives

Influence of Substituent Position and Chemical Nature on Observed Biological Activities

The presence and placement of alkyl groups, particularly methyl groups, on the pyrazole (B372694) ring are critical for biological activity. Studies on various pyrazole derivatives have demonstrated that these substitutions significantly modulate the compound's affinity for its target.

Research on pyrazole azabicyclo[3.2.1]octane sulfonamides, a class of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, revealed that a 3,5-dialkyl substitution on the pyrazole ring is essential for activity. nih.govresearchgate.net Analogues with a single methyl group (mono-substitution) or an unsubstituted pyrazole ring were found to be completely inactive. nih.govresearchgate.net This suggests that the methyl groups in positions 3 and 5 are crucial for creating the necessary steric and hydrophobic interactions within the target's binding pocket.

Further investigations into this series explored the effect of varying the size of the alkyl groups. While extending the alkyl chain at the 5-position was generally well-tolerated, the specific length of the chain had a notable impact on potency. For instance, derivatives with 5-ethyl, 5-n-butyl, 5-iso-propyl, and 5-tert-butyl groups all showed activity in the submicromolar range. researchgate.net Interestingly, an n-propyl chain at the 5-position resulted in a threefold increase in potency compared to the dimethyl analogue, indicating the presence of a specific lipophilic pocket that can accommodate an aliphatic chain of a particular size. nih.govresearchgate.net However, increasing the lipophilicity at both positions, as seen in a 3,5-diethyl substituted analogue, led to a decrease in activity, suggesting an optimal size and balance for these substituents. nih.govacs.org

In the context of cyclooxygenase (COX) inhibitors, such as celecoxib (B62257), a 1,5-diarylpyrazole, the methyl group at the 5-position contributes to potency by having a low steric hindrance. wikipedia.org Conversely, studies on pyrazole binding to Cytochrome P450 2E1 (CYP2E1) showed that while a single methyl group at the C3 or C4 position significantly increased binding affinity compared to unsubstituted pyrazole, the presence of methyl groups at both the 3 and 5 positions (3,5-dimethylpyrazole) completely blocked binding. nih.gov This highlights how the contribution of methyl groups is highly target-dependent, where they can be essential for one target and detrimental for another.

Table 1: Impact of Pyrazole Ring Substitution on NAAA Inhibitory Activity
Compound AnalogueSubstitution PatternActivity (IC50)
1 3,5-dimethyl0.98 µM
2 3-methylInactive
3 UnsubstitutedInactive
8 3-methyl, 5-ethyl0.62 µM
9 3-methyl, 5-n-propyl0.33 µM
10 3-methyl, 5-n-butyl0.91 µM
15 3,5-diethyl1.11 µM

Data sourced from studies on pyrazole azabicyclo[3.2.1]octane sulfonamides. nih.govresearchgate.net

The sulfonamide moiety (-SO2NH2) is a cornerstone of the pharmacological activity of this class of compounds. It often acts as a key pharmacophore, responsible for critical interactions with the biological target. acs.orgnih.gov Primary sulfonamides are recognized as highly effective zinc-binding groups (ZBG), allowing them to coordinate with the zinc ion present in the active site of metalloenzymes like carbonic anhydrases (CAs). nih.govresearchgate.net This interaction is a primary mechanism for the high-affinity inhibition of these enzymes. nih.govresearchgate.net

The necessity of the sulfonamide group is well-documented in the development of selective COX-2 inhibitors like celecoxib. Structure-activity relationship studies have shown that a 4-(methylsulfonyl)phenyl or a 4-sulfamoylphenyl group is required for potent COX-2 inhibition. wikipedia.org Replacing the primary sulfonamide with a substituted version, such as –SO2NHCH3, leads to a significant decrease in inhibitory activity. wikipedia.org

Furthermore, the position of the sulfonamide group on an attached aromatic ring can influence activity and selectivity. In one study on sulfonamide-bearing pyrazolone (B3327878) derivatives, compounds with a para-sulfonamide moiety on an aromatic ring were found to be more active against butyrylcholinesterase (BChE) than the corresponding meta-sulfonamide structures. nih.govresearchgate.net

In the context of lead optimization for CNS-penetrant drugs, the secondary sulfonamide group can be a liability due to its acidity and high polar surface area (PSA). acs.org These properties can limit the ability of a compound to cross the blood-brain barrier. researchgate.netnih.gov A successful strategy to overcome this has been "capping" the sulfonamide with various groups. acs.orgresearchgate.net This modification reduces PSA and prevents the deprotonation of the sulfonamide, which markedly improves blood-brain barrier permeability. acs.orgnih.gov

The introduction of aromatic and heteroaromatic substituents onto the pyrazole-sulfonamide scaffold is a common strategy to modulate biological activity. These groups can engage in various interactions with the target protein, including hydrophobic and π-π stacking interactions, thereby influencing binding affinity and selectivity.

In the development of celecoxib, it was determined that two appropriately substituted aromatic rings must be placed on adjacent positions of the central pyrazole ring for effective COX-2 inhibition. wikipedia.org Specifically, a para-sulfamoylphenyl group at the N1 position of the pyrazole demonstrated higher potency for COX-2 selective inhibition than a para-methoxyphenyl group. wikipedia.org

SAR studies on pyrazole-based benzenesulfonamides as carbonic anhydrase inhibitors have explored a variety of substitutions on phenyl rings attached at the 3 and 5 positions of the pyrazole core. rsc.org The results indicated that the nature of these substituents significantly impacts inhibitory activity. For example, within a series of compounds featuring a 2-hydroxyphenyl ring at position 3, a 4-chlorophenyl attachment at position 5 was found to be highly favorable for enzyme inhibition. rsc.org The presence of electron-withdrawing groups, such as chloro or fluoro substituents, on these aromatic rings often correlates with enhanced activity. rsc.orgnih.gov For instance, a compound with dichloro substitution on a benzene (B151609) moiety exhibited excellent antioxidant activity, attributed to the electronegative effect. nih.gov Similarly, another study concluded that the presence of groups like Cl, CH3, and OCH3 attached to the pyrazoline group can lead to active compounds, whereas OH or Br groups might diminish activity. researchgate.net

The incorporation of different heterocyclic systems can also profoundly affect the pharmacological profile. The development of novel antitubercular agents has utilized a molecular hybridization approach, incorporating active pharmacophores such as pyrazole, quinoline, and the sulfonamide side chain into a single molecule to enhance lipophilicity and biological activity. acs.org

Table 2: Effect of Phenyl Ring Substituents on Carbonic Anhydrase Inhibition (IC50 in µM)
CompoundSubstitution at Pyrazole Position 3Substitution at Pyrazole Position 5hCAIIhCAIXhCAXII
4a 2-Hydroxyphenyl4-Tolyl1.800.980.45
4b 2-Hydroxyphenyl4-Bromophenyl1.500.850.38
4c 2-Hydroxyphenyl4-Chlorophenyl1.200.650.31
4j 2-Hydroxy-5-fluorophenyl4-Tolyl0.390.150.28

Data adapted from SAR studies on pyrazole-based benzene sulfonamides. rsc.org

Hydrophobic Contributions: Hydrophobic interactions are crucial for the binding of many pyrazole derivatives. The methyl groups on the pyrazole ring, as well as any attached aromatic or alkyl substituents, often mediate contacts with hydrophobic regions within the interior of a target's catalytic site. nih.gov The improved binding affinity of methylated pyrazoles to CYP2E1, for example, correlates with an increase in the molecule's hydrophobicity. nih.gov SAR studies on NAAA inhibitors also point to the presence of a lipophilic pocket that accommodates aliphatic side chains of a specific size, demonstrating the importance of tailored hydrophobic interactions. nih.govacs.org Optimization strategies often involve extending hydrophobic regions of the molecule to engage with variable amino acids in the outer rims of the target's active site. nih.gov

Pharmacophore Elucidation and Development for Targeted Biological Pathways

Pharmacophore modeling is a key computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com The pyrazole sulfonamide moiety itself is considered a prominent structural motif that serves as a pharmacophore in numerous pharmaceutically active compounds. acs.orgnih.gov

A pharmacophore model for a series of 1,5-dimethyl-1H-pyrazole-3-sulfonamide derivatives would typically define the spatial relationships between key interaction points, such as:

Hydrogen Bond Donors: The N-H of the pyrazole ring (if unsubstituted at N1) and the N-H of the primary sulfonamide group are critical hydrogen bond donors. nih.govresearchgate.net

Hydrogen Bond Acceptors: The pyridine-like nitrogen of the pyrazole ring and the oxygen atoms of the sulfonamide group.

Hydrophobic Features: The methyl groups and any attached aromatic or aliphatic substituents.

Aromatic Rings: Phenyl or other aromatic systems that can engage in π-π stacking.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the required features. dovepress.com This approach allows for the rational design of new molecules with a higher probability of being active against the desired biological target. The model can also be used to guide the modification of existing scaffolds, ensuring that new derivatives retain the key features necessary for activity while improving other properties like selectivity or metabolic stability.

Ligand Efficiency and Optimization Strategies within the this compound Framework

Lead optimization aims to refine a promising initial compound (a "hit" or "lead") into a clinical candidate by improving its potency, selectivity, and pharmacokinetic properties. For the this compound framework, several rational optimization strategies have been employed.

One successful approach is the "tail approach," where a core scaffold that binds to the conserved region of a target's active site is modified with a "tail" designed to interact with less conserved regions. nih.gov This strategy has been used to develop selective carbonic anhydrase inhibitors by adding various hydrophobic extensions to the pyrazole-sulfonamide core, targeting variable amino acids in the middle and outer rims of the enzyme's active site. nih.gov A similar "dual-tail" strategy has been used to design pyrazole-sulfonamide hybrids as novel inhibitors of carbonic anhydrase IX. bue.edu.egnih.gov

Another key optimization strategy involves modifying the sulfonamide group to improve pharmacokinetic properties, particularly for CNS-targeted drugs. As the secondary sulfonamide group can be highly polar and acidic, it often hinders blood-brain barrier penetration. acs.org A proven optimization tactic is to "cap" the sulfonamide with non-polar groups. This modification reduces the polar surface area and acidity of the molecule, leading to markedly improved CNS exposure. acs.orgresearchgate.net

Selectivity is another critical parameter addressed during optimization. In a series of inhibitors for Trypanosoma brucei, replacing a rigid core aromatic linker between the pyrazole and another part of the molecule with a more flexible alkyl chain significantly improved selectivity for the parasite's enzyme over the human homologue. acs.org However, such modifications can also lead to a significant increase in lipophilicity, which may increase the risk of off-target activity and must be carefully balanced. acs.org

These strategies demonstrate a rational approach to drug design, where specific structural modifications are made to the this compound framework to systematically enhance its therapeutic potential.

Biological and Pharmacological Investigations of 1,5 Dimethyl 1h Pyrazole 3 Sulfonamide Analogues

In Vitro Enzyme Inhibition Studies

The 1,5-dimethyl-1H-pyrazole-3-sulfonamide scaffold and its analogues have been the subject of extensive research to evaluate their potential as inhibitors of various key enzymatic targets. These investigations have revealed a broad spectrum of activity, with specific structural modifications leading to potent and sometimes highly selective inhibition of enzymes implicated in a range of physiological and pathological processes.

Carbonic Anhydrase (CA) and Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Profiles

Carbonic Anhydrase (CA) Inhibition:

Analogues of this compound, particularly those incorporating benzenesulfonamide (B165840) moieties, have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.comnih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. mdpi.com Inhibition of specific isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer. researchgate.netnih.gov

Studies on a series of sulfonamide-bearing pyrazolone (B3327878) derivatives demonstrated potent inhibitory activity against cytosolic isoforms hCA I and hCA II. researchgate.netajchem-a.com For instance, some novel pyrazolone derivatives incorporating sulfonamide moieties showed significant inhibitory action, with Kᵢ values in the nanomolar range against both hCA I and hCA II. researchgate.net Specifically, Kᵢ values for hCA I were reported to be in the range of 18.03 ± 2.86 to 75.54 ± 4.91 nM, and for hCA II, they ranged from 24.84 ± 1.57 to 85.42 ± 6.60 nM. researchgate.net Another study on pyrazolo[4,3-c]pyridine sulfonamides also reported compounds with potent inhibitory activity against hCA I and hCA II. mdpi.com

Compound ClassTarget IsoformInhibition Constant (Kᵢ)
Sulfonamide-bearing pyrazoloneshCA I18.03 ± 2.86 – 75.54 ± 4.91 nM
Sulfonamide-bearing pyrazoloneshCA II24.84 ± 1.57 – 85.42 ± 6.60 nM
Pyrazole (B372694) derivativeshCA I5.13 - 67.39 nM
Pyrazole derivativeshCA II5.13 - 67.39 nM

Dihydropteroate Synthase (DHPS) Inhibition:

The sulfonamide group is a well-established pharmacophore known to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of microorganisms. nih.govnih.gov Sulfonamides act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (pABA). nih.gov While direct studies on this compound itself are not extensively detailed in this context, the broader class of sulfonamide-containing heterocyclic compounds is recognized for this activity. Research has focused on designing dual inhibitors that target both DHPS and dihydrofolate reductase (DHFR). nih.gov Pterin-sulfonamide conjugates have been synthesized and shown to be competitive inhibitors of DHPS, with their inhibitory action enhanced by the presence of pyrophosphate. nih.gov These findings underscore the potential for pyrazole-sulfonamide analogues to function as antibacterial agents by targeting the folate pathway. nih.govnih.gov

Cyclooxygenase (COX) Inhibition and Selectivity Studies

Analogues based on the 1,5-diarylpyrazole scaffold are famously represented by celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor. semanticscholar.orgnih.gov The COX enzymes mediate the production of prostaglandins; COX-1 is a constitutive enzyme involved in housekeeping functions, while COX-2 is inducible and plays a major role in inflammation. nih.govnih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

The structure of celecoxib features a 1,5-diarylpyrazole with a benzenesulfonamide moiety at the N-1 phenyl ring, which is crucial for its COX-2 selectivity. semanticscholar.orgnih.gov The sulfonamide group binds to a hydrophilic side pocket present in the COX-2 active site but not in COX-1. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds. For example, the trifluoromethyl group at the C-3 position of the pyrazole ring and the p-methyl group on the C-5 phenyl ring are important for potency and selectivity. semanticscholar.orgnih.gov Numerous analogues have been synthesized and evaluated, showing potent and selective COX-2 inhibition. semanticscholar.orgnih.govresearchgate.netresearchgate.net For instance, some 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing a methanesulfonyl pharmacophore were found to be more potent inhibitors of COX-2 than COX-1, with some compounds showing anti-inflammatory activity comparable to celecoxib. nih.gov

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib~150.04~375
3-[5-(4-methylphenyl)-3-trifluoromethylpyrazol-1-yl]benzenesulfonyl azide (B81097) (8a)>1005.16>19.3
Phenyl-derivative 2a (pyrrolo[3,2,1-hi]indole)>100.053>188

Note: IC₅₀ values can vary depending on the assay conditions. The values presented are representative examples from the literature.

Glycosidase (e.g., α-Glucosidase, α-Amylase) and Xanthine (B1682287) Oxidase Inhibition Investigations

Glycosidase Inhibition:

Analogues of this compound have been explored for their potential to inhibit glycosidase enzymes, such as α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes. researchgate.net Inhibition of these enzymes delays carbohydrate digestion and reduces postprandial hyperglycemia. researchgate.net

A study on acyl pyrazole sulfonamides demonstrated their potential as α-glucosidase inhibitors. researchgate.net The structure-activity relationship revealed that the nature and position of substituents on the acyl group attached to the pyrazole nucleus significantly influenced the inhibitory activity. researchgate.net Similarly, novel C-4 sulfenylated pyrazoles containing a benzenesulfonamide moiety have been synthesized and shown to possess good inhibitory activity against α-amylase, with some compounds exhibiting lower IC₅₀ values than the standard drug, acarbose (B1664774). researchgate.net Kinetic studies indicated a mixed mode of inhibition for both α-amylase and α-glucosidase. researchgate.net

Compound ClassTarget EnzymeIC₅₀ Value
Acyl pyrazole sulfonamidesα-GlucosidaseVaries with substitution
C-4 sulfenylated pyrazoles (e.g., 6b, 6i)α-AmylaseLower than acarbose

Xanthine Oxidase Inhibition:

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Elevated levels of uric acid can lead to gout, and XO inhibitors are used for its treatment. Several pyrazole-based compounds have been investigated as XO inhibitors. For instance, a series of 1-acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole analogues were evaluated, with the most potent compound showing an IC₅₀ value of 5.3 μM. Another study on pyrazole-based 1,3,4-oxadiazole (B1194373) derivatives also reported moderate XO inhibition. These findings suggest that the pyrazole scaffold, in combination with a sulfonamide or other suitable moieties, can be a promising framework for designing novel xanthine oxidase inhibitors. researchgate.net

Cholinesterase (AChE, BChE) and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition Mechanisms

Cholinesterase (AChE, BChE) Inhibition:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. researchgate.net Sulfonamide-bearing pyrazolone derivatives have been synthesized and evaluated for their inhibitory effects on these enzymes. researchgate.netajchem-a.com These compounds displayed potent, competitive inhibition in the nanomolar range. researchgate.net One compound, in particular, showed very strong and competitive inhibition against BChE with a Kᵢ value of 7.45 ± 0.98 nM. researchgate.net All tested derivatives in this series showed higher inhibition against both AChE and BChE than the reference compound tacrine. researchgate.net

Compound ClassTarget EnzymeInhibition Constant (Kᵢ)Inhibition Type
Sulfonamide-bearing pyrazolonesAChE7.45 ± 0.98 – 16.04 ± 1.60 nMCompetitive
Sulfonamide-bearing pyrazolonesBChE34.78 ± 5.88 – 135.70 ± 17.39 nMCompetitive

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition:

NAAA is a cysteine amidase that hydrolyzes N-acylethanolamines, including the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA increases endogenous PEA levels, offering a promising therapeutic approach for inflammatory and pain conditions. A novel class of NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core has been discovered. researchgate.net An extensive structure-activity relationship study led to the identification of highly potent, systemically available, non-covalent NAAA inhibitors. For example, the optimized compound 50 (ARN19689) was found to inhibit human NAAA in the low nanomolar range (IC₅₀ = 0.042 μM), representing a significant improvement over the initial hit compound (IC₅₀ = 1.09 μM). The 3,5-dimethyl substitution on the pyrazole ring was found to be important for activity. researchgate.net

Kinase (e.g., Bcl-2, Hsp90, Bromodomain) Inhibition Potentials

Bcl-2 Family Inhibition:

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a major strategy in cancer therapy. Pyrazole acylsulfonamides have been developed as potent dual antagonists of the anti-apoptotic proteins Bcl-2 and Bcl-xL. These compounds were optimized to bind to the pockets normally occupied by pro-apoptotic proteins, thereby inducing apoptosis in cancer cells. Additionally, carbonitrile-substituted pyrazole-tosylamide derivatives have been shown to induce apoptosis by significantly inhibiting the levels of Bcl-2.

Hsp90 Inhibition:

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. researchgate.net Hsp90 inhibition leads to the degradation of these client proteins, making it an attractive target for cancer treatment. Resorcinol-containing 3,4-diaryl pyrazole amide analogues have been developed as potent Hsp90 inhibitors. For instance, the compound VER-49009 and its corresponding isoxazole (B147169) analogue VER-50589 were shown to bind to Hsp90, induce the degradation of client proteins like C-RAF and B-RAF, and cause cell cycle arrest and apoptosis. The isoxazole VER-50589, in particular, demonstrated a low nanomolar IC₅₀ of 21 ± 4 nM in a competitive binding assay.

Kinase and Bromodomain Inhibition:

Substituted 1H-pyrazoles have been identified as potent and selective inhibitors of kinases such as the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease. Furthermore, pyrazole derivatives have been investigated as inhibitors of various other kinases, including c-Jun N-terminal kinase (JNK). While direct evidence for this compound analogues as bromodomain inhibitors is limited, structurally related heterocyclic scaffolds like 3,5-dimethylisoxazole (B1293586) have been used as a "biasing element" to develop novel BET bromodomain inhibitors. semanticscholar.org This suggests that the pyrazole core could potentially be adapted for this target class.

NADPH Oxidase 2 (NOX2) Inhibition Properties

NADPH oxidase 2 (NOX2) is an enzyme that generates reactive oxygen species (ROS) and is a key contributor to oxidative stress in various diseases, including neurodegenerative and cardiovascular conditions. A potent and selective small-molecule inhibitor of NOX2, GSK2795039, features a 1-methyl-1H-pyrazole-3-sulfonamide moiety. This compound was identified through high-throughput screening and subsequent optimization. The sulfonamide functionality is critical for its inhibitory activity against NOX2. In a cell-based assay using the WST-1 probe, GSK2795039 demonstrated complete inhibition of NOX2 with a pIC₅₀ of 5.54 ± 0.25 and was inactive against other NOX isoforms, highlighting its selectivity. Molecular modeling studies suggest that these inhibitors bind to the NADPH interaction site on the NOX2 enzyme.

CompoundTarget EnzymepIC₅₀
GSK2795039NOX25.54 ± 0.25

Antimicrobial Spectrum of Activity Investigations

The structural framework combining a pyrazole ring with a sulfonamide moiety has been a fertile ground for the development of novel antimicrobial agents. Researchers have synthesized and evaluated numerous analogues of this compound, demonstrating a broad spectrum of activity against various pathogenic microorganisms.

Antibacterial Efficacy Studies against Gram-Positive and Gram-Negative Strains

Derivatives of pyrazole-sulfonamide have shown significant potential as antibacterial agents, with studies revealing activity against a range of both Gram-positive and Gram-negative bacteria. dergipark.org.tr A series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides demonstrated notable antibacterial properties when compared with the standard drug Ofloxacin. nih.gov

In one study, a series of 14 pyrazole-based sulfonamide derivatives were synthesized and evaluated for their in vitro antibacterial potential. dergipark.org.tr The results indicated that all the tested compounds exhibited selective activity against Bacillus subtilis. dergipark.org.tr Particularly, compounds 9 , 10 , 11 , and 17 from this series were found to be the most potent against B. subtilis, displaying Minimum Inhibitory Concentration (MIC) values of 1 µg/mL, which was more effective than the reference drug chloramphenicol. dergipark.org.tr

Another study reported on pyrazole derivatives that possess activities against various microbial species including Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Escherichia Coli, and Salmonella typhi. frontiersin.org Furthermore, newly designed pyrazole compounds, predicted to be S. aureus DNA gyrase inhibitors, were synthesized and showed moderate antibacterial activity with MIC values as low as 12.5 μg/ml against both Gram-positive and Gram-negative bacterial strains. nih.gov Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better activity than ciprofloxacin (B1669076) against several Gram-negative strains, with Minimum Bactericidal Concentration (MBC) values of <1 μg/ml. nih.gov

The following table summarizes the antibacterial activity of selected pyrazole sulfonamide analogues.

Antifungal Potency Assessments

Analogues of this compound have also been investigated for their antifungal properties, demonstrating efficacy against a variety of fungal pathogens. nih.gov Several studies have shown that pyrazole derivatives exhibit activity against fungal strains such as Aspergillus niger and Candida albicans. frontiersin.orgejmse.ro

In a study evaluating N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides, compounds 4b , 4d , and 4e were identified as potent antifungal agents when compared to the standard, Fluconazole. nih.gov Another research effort focused on novel pyrazolecarbamide derivatives containing a sulfonate fragment. These compounds were tested against four plant pathogens, showing the highest activity against Rhizoctonia solani. frontiersin.org Notably, compound T24 from this series had an EC50 value of 0.45 mg/L against R. solani, which was significantly more potent than the commercial fungicide hymexazol (B17089) (EC50 = 10.49 mg/L) and comparable to bixafen (B1247100) (EC50 = 0.25 mg/L). frontiersin.org

Furthermore, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated. mdpi.com The isoxazole pyrazole carboxylate 7ai showed strong antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL, which was more effective than the commercial fungicide carbendazol. mdpi.comresearchgate.net

The antifungal activities of representative pyrazole sulfonamide analogues are presented in the table below.

Antimycobacterial Activity Evaluations (e.g., against Mycobacterium tuberculosis)

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the search for new therapeutic agents. acs.org Pyrazole and sulfonamide structural motifs are recognized components in antimycobacterial agents. dergipark.org.tr A series of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives were synthesized and tested against the Mycobacterium tuberculosis H37Rv strain. acs.org Several of these compounds (9g, 9h, 9i, 9j, 9m, and 9n ) were identified as the most potent, exhibiting inhibition rates of 99%, 98%, 98%, 96%, 99%, and 96% respectively. acs.org Specifically, compound 9g demonstrated excellent antitubercular activity with a MIC of 10.2 μg/mL. acs.org

Another study identified a pyrazole derivative, NSC 18725, which possesses anti-mycobacterial activity against both actively growing and dormant bacteria. frontiersin.org The nitroso group was found to be essential for its anti-tubercular effect. frontiersin.org This compound was shown to inhibit the growth of intracellular mycobacteria in macrophages by inducing autophagy. frontiersin.org Structure-activity relationship studies revealed that derivatives with a nitroso functional group were active, with MIC99 values ranging from 0.039 to 6.25 μM. frontiersin.org

Key findings on the antimycobacterial activity of pyrazole sulfonamide analogues are summarized below.

Antiviral Activities against Specific Viral Targets (e.g., HIV, MeV, TMV)

The sulfonamide moiety is a component of several clinically important antiviral drugs, including HIV protease inhibitors like amprenavir. nih.gov Consequently, pyrazole sulfonamide derivatives have been explored for their antiviral potential. Novel pyrazolecarbamide derivatives bearing a sulfonate fragment have demonstrated protective effects in vivo against the Tobacco Mosaic Virus (TMV). frontiersin.org A separate study on 1-(t-butyl)-5-amino-4-pyrazole derivatives containing a 1,3,4-oxadiazole sulfide (B99878) moiety also reported excellent protective activity against TMV. researchgate.net Compounds 5d , 5j , 5k , and 5l from this series had EC50 values of 165.8, 163.2, 159.7, and 193.1 mg/L, respectively, which were superior to the commercial agent ningnanmycin (B12329754) (271.3 mg/L). researchgate.net

Furthermore, the sulfonamide functional group is present in various non-nucleoside HIV reverse transcriptase inhibitors and HIV integrase inhibitors. nih.gov Some small molecule chemokine antagonists that act as HIV entry inhibitors also feature sulfonamide groups. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

The pyrazole nucleus is a well-known scaffold in anti-inflammatory drugs, with celecoxib being a prominent example. ycmou.ac.innih.gov Analogues of pyrazole sulfonamides have been extensively investigated for their anti-inflammatory and immunomodulatory activities. nih.govycmou.ac.in

A study on novel sulfonamide-containing diaryl pyrazoles identified compounds with significant in vivo anti-inflammatory activity. ycmou.ac.in Specifically, substituted phenyl derivatives 10b (with a 3-trifluoromethyl group) and 10g (with a 3-chloro group) showed edema inhibition of 64.28% and 60.71%, respectively, after 3 hours in a carrageenan-induced rat paw edema model. ycmou.ac.in This was superior to the reference drug celecoxib, which showed 57.14% inhibition. ycmou.ac.in These compounds also demonstrated promising selectivity as COX-2 inhibitors. ycmou.ac.in

Modulation of Inflammasome Activation Pathways (e.g., NLRP3)

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the production of pro-inflammatory cytokines. nih.gov Dysregulation of the NLRP3 inflammasome is implicated in numerous human diseases. nih.gov Small molecule inhibitors targeting this complex are therefore of significant therapeutic interest. nih.gov

Recent research has focused on developing sulfonamide-based inhibitors of the NLRP3 inflammasome. nih.gov Structure-activity relationship (SAR) studies on a lead inhibitor, YQ128, revealed that the sulfonamide and benzyl (B1604629) moieties are important for maintaining selectivity for the NLRP3 inflammasome. nih.gov Further optimization led to the identification of a new lead inhibitor, compound 19 , which showed improved potency (IC50: 0.12 ± 0.01 μM) and binding affinity (KD: 84 nM). nih.gov In vivo studies confirmed its selective target engagement, and it also demonstrated improved brain penetration compared to previous lead compounds. nih.gov

Antiproliferative and Antitumor Evaluations in In Vitro Cell Line Models

Analogues of this compound have been the subject of extensive investigation for their potential as anticancer agents. In vitro studies have demonstrated that the antiproliferative activity of these compounds is significantly influenced by the nature and position of substituents on the pyrazole and sulfonamide scaffolds.

A series of novel pyrazole-sulfonamide derivatives were synthesized and evaluated for their antitumor activity against human liver (HEPG2) and breast (MCF7) cancer cell lines. Notably, all the tested compounds showed greater potency against the HEPG2 cell line than the reference drug, doxorubicin. researchgate.net In another study, pyrazole-sulfonamide derivatives were tested against HeLa (cervical cancer) and C6 (rat brain tumor) cell lines. researchgate.net The compounds exhibited a selective effect against the C6 cell line, with some derivatives showing broad-spectrum antitumor activity comparable to 5-fluorouracil (B62378) and cisplatin. researchgate.net

Further research into 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives revealed their in vitro antiproliferative activity against U937 (human leukemia) cells. nih.govnih.gov The half-maximal inhibitory concentration (IC50) was determined for each compound, although they did not exhibit cytotoxicity based on LDH activity measurement. nih.govnih.gov Similarly, new pyrazole, pyridine (B92270), and thiazole (B1198619) derivatives incorporating a sulfonamide moiety were screened against the MCF-7 breast cancer cell line. Two compounds, in particular, demonstrated significant anticancer activity with IC50 values of 19.2 µM and 14.2 µM, respectively, comparable to doxorubicin. tandfonline.com

The fusion of the pyrazole-triazine scaffold with a sulfonamide group has also yielded compounds with promising anticancer potential. researchgate.net Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides exhibited strong anticancer properties against HeLa, HCT 116 (colon cancer), PC-3 (prostate cancer), and BxPC-3 (pancreatic cancer) cell lines, with IC50 values in the very low micromolar range (0.17–1.15 µM). mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Pyrazole Sulfonamide Analogues

Compound TypeCell LineCancer TypeObserved Activity (IC50)Reference
Pyrazole-Sulfonamide DerivativeHEPG2Liver CancerMore potent than doxorubicin researchgate.net
Pyrazole-Sulfonamide DerivativeC6Rat Brain TumorModerate to excellent activity researchgate.net
Pyrazole, Pyridine, Thiazole-Sulfonamide HybridMCF-7Breast Cancer14.2 µM - 19.2 µM tandfonline.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine SulfonamideHeLaCervical Cancer0.17–1.15 µM mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine SulfonamideHCT 116Colon Cancer0.17–1.15 µM mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine SulfonamidePC-3Prostate Cancer0.17–1.15 µM mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine SulfonamideBxPC-3Pancreatic Cancer0.17–1.15 µM mdpi.com
3,5-dimethyl-1H-pyrazole-4-sulfonamide DerivativeU937LeukemiaActivity reported, specific IC50s vary nih.govnih.gov

Other Noteworthy Biological Activities

Antidiabetic Potentials through Enzyme Inhibition

A significant area of research for pyrazole sulfonamide analogues is in the management of diabetes mellitus, primarily through the inhibition of key digestive enzymes. researchgate.net The inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose, is a key therapeutic strategy for managing type 2 diabetes. researchgate.net

A novel series of sulfonamide-based acyl pyrazoles were synthesized and screened for their in vitro activity against α-glucosidase. researchgate.netfrontiersin.org All synthesized compounds were found to be more potent than the standard drug, acarbose (IC50 = 35.1 ± 0.14 µM), exhibiting IC50 values ranging from 1.13 to 28.27 µM. researchgate.net The most potent compound in this series, bearing a chlorine atom at the para-position of a phenyl ring, showed an IC50 value of 1.13 ± 0.06 µM, making it 35 times more effective than acarbose. frontiersin.org Conversely, none of the derivatives in this particular study showed significant inhibitory efficacy against β-glucosidase. frontiersin.org

Another study reported on sulfonamide hydrazone aryl pyrazole hybrids, where several derivatives showed excellent inhibitory potential against α-glucosidase. nih.gov Four compounds, in particular, had IC50 values of 19.39, 25.12, 25.57, and 22.02 µM, making them 1.05 to 1.39 times more potent than acarbose. nih.gov However, these same derivatives exhibited only weak inhibitory potential against α-amylase. nih.gov The structure-activity relationship (SAR) analysis revealed that an unsubstituted phenyl ring on the pyrazole hybrid resulted in the best α-glucosidase inhibitory activity. nih.gov

Table 2: α-Glucosidase Inhibition by Pyrazole Sulfonamide Analogues

Compound SeriesMost Potent Compound IC50 (µM)Activity Range IC50 (µM)Standard Drug (Acarbose) IC50 (µM)Reference
Sulfonamide-based Acyl Pyrazoles1.13 ± 0.061.13 - 28.2735.1 ± 0.14 researchgate.netfrontiersin.org
Sulfonamide Hydrazone Aryl Pyrazole Hybrids19.3919.39 - 99.11~27 (calculated from potency ratio) nih.gov

Antialzheimer's Properties and Associated Mechanisms

Analogues of this compound have emerged as promising candidates for the development of drugs to treat Alzheimer's disease (AD). nih.gov The primary mechanism investigated is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov

In one study, a series of pyrazolone derivatives bearing sulfonamide moieties were evaluated for their inhibitory effects on these enzymes. The research found that the substitution pattern on the benzenesulfonamide ring was crucial for activity and selectivity. nih.govresearchgate.net Compounds with a meta-substituted sulfonamide group generally exhibited higher activity against AChE compared to their para-substituted counterparts. nih.govresearchgate.net

Other pyrazole-containing sulfonamide derivatives have also been identified as effective inhibitors of acetylcholinesterase and β-amyloid precursor protein cleavage enzyme 1 (BACE-1), another key enzyme in the pathogenesis of Alzheimer's disease. frontiersin.org A novel series of sulfonamide derivatives tethered with pyrazole was evaluated, and one compound, in particular, demonstrated potent inhibitory activity against the acetylcholinesterase enzyme. semanticscholar.org These findings suggest that the pyrazole-sulfonamide scaffold is a valuable template for designing multi-target-directed ligands for AD treatment. nih.gov

Antioxidant and Radical Scavenging Capabilities

Several studies have highlighted the antioxidant potential of pyrazole-based sulfonamide derivatives. The ability of these compounds to scavenge free radicals is a key aspect of this activity. A common method used for evaluation is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govnih.gov

In a study involving N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides synthesized from ampyrone, several of the new compounds exhibited significant antioxidant activity. nih.govnih.gov The assay measures the discoloration of the DPPH solution, which turns from purple to colorless in the presence of an antioxidant. nih.gov Three compounds in this series were identified as having potent antibacterial, antifungal, and antioxidant properties. nih.govnih.gov

Another investigation into a series of pyrazolyl acylhydrazones and amides also confirmed their antioxidant properties through in vitro radical scavenging screenings. mdpi.com Selected pyrazoles demonstrated higher antioxidant and ROS (Reactive Oxygen Species) formation inhibition activity in platelet assays when compared to reference drugs like acetylsalicylic acid and N-acetylcysteine. mdpi.com This indicates that the pyrazole nucleus, combined with the sulfonamide or related functional groups, contributes to the molecule's ability to neutralize harmful free radicals.

Herbicide Activity and Plant Protection Applications

The versatile biological activity of pyrazole sulfonamides extends to the field of agrochemicals, where they have been investigated for their potential as fungicides and herbicides for plant protection.

A series of pyrazole-5-sulfonamide derivatives were designed and synthesized to develop novel and environmentally friendly antifungal agents. acs.org Their in vitro activity was tested against ten highly destructive plant pathogenic fungi. acs.org More than half of the synthesized compounds displayed potent antifungal activity, with inhibition rates of ≥85% against Valsa mali (causing apple Valsa canker) and Sclerotinia sclerotiorum at a concentration of 20 mg/L. acs.org One compound, C22, showed a particularly broad spectrum of activity, with low EC50 values against V. mali (0.45 mg/L), S. sclerotiorum (0.49 mg/L), Rhizoctonia solani (3.06 mg/L), and Botrytis cinerea (0.57 mg/L). acs.org This compound also exhibited remarkable protective effects on apple Valsa canker in vivo, comparable to the commercial fungicide tebuconazole. acs.org

In another study, 1,3,4-oxadiazole sulfonamide derivatives containing a pyrazole structure were synthesized and evaluated. These compounds showed remarkable efficacy against bacterial plant pathogens. Specifically, against Xanthomonas oryzae pv. oryzae, which causes bacterial blight in rice, one compound (A23) exhibited 100% inhibition at 100 mg/L and an EC50 of 5.0 mg/L, significantly outperforming commercial agents like bismerthiazol (B1226852) and thiodiazole copper. acs.org

Computational Chemistry and Cheminformatics Applied to 1,5 Dimethyl 1h Pyrazole 3 Sulfonamide Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode of small molecule ligands to the active site of a protein or enzyme.

While specific docking studies on 1,5-dimethyl-1H-pyrazole-3-sulfonamide are not extensively detailed in the available literature, research on closely related pyrazole (B372694) sulfonamide derivatives provides significant insights into their binding mechanisms with various receptors, particularly carbonic anhydrases (CAs) and N-myristoyltransferase (NMT). rsc.orgnih.gov

Docking simulations for this class of compounds typically predict that the sulfonamide moiety is crucial for anchoring the ligand within the active site. nih.gov For metalloenzymes like carbonic anhydrase, the deprotonated nitrogen of the sulfonamide group is predicted to form a strong coordinate bond with the zinc ion (Zn²⁺) in the catalytic center. rsc.org The pyrazole ring and its substituents, such as the dimethyl groups, are predicted to orient themselves within hydrophobic pockets of the active site, contributing to the stability of the ligand-receptor complex through van der Waals forces and hydrophobic interactions. nih.govacs.org The interaction energy, often calculated as a docking score (e.g., in kcal/mol), quantifies the binding affinity, with lower scores generally indicating a more stable complex. For instance, docking studies of similar pyrazole sulfonamides against mycobacterial targets have shown Glide energies as low as -64.183 kcal/mol, indicating strong binding affinity. acs.org

Molecular docking not only predicts the binding pose but also identifies key amino acid residues that form critical interactions with the ligand. For pyrazole sulfonamides targeting carbonic anhydrase, key interactions often involve hydrogen bonds between the sulfonamide's oxygen atoms and the backbone or side chains of residues like Threonine and Histidine. acs.org

In studies on N-myristoyltransferase inhibitors, the N1-methyl group of the pyrazole ring has been shown to fit into a hydrophobic pocket, while the N2 nitrogen acts as a hydrogen bond acceptor, interacting with the hydroxyl side chain of a conserved serine residue. nih.govacs.org The methyl groups at other positions on the pyrazole ring are also observed to make important hydrophobic contacts with the protein, influencing the compound's potency and selectivity. nih.govacs.org The identification of these interactions is vital for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors. nih.gov

Density Functional Theory (DFT) and Quantum Mechanical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for optimizing molecular geometries and predicting a wide range of molecular properties with high accuracy.

DFT calculations are employed to determine the most stable three-dimensional conformation of a molecule by minimizing its energy. nih.gov For this compound, DFT methods like B3LYP with a 6-31G* basis set can be used to calculate optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These theoretical calculations provide a precise structural model of the molecule in its ground state. Comparing these calculated parameters with experimental data from techniques like X-ray crystallography allows for validation of the computational method and provides a deeper understanding of the molecule's structural features. nih.gov

DFT is instrumental in predicting the electronic properties of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgnumberanalytics.com A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com

Another important property derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. malayajournal.org This map is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions, such as hydrogen bonding. malayajournal.org For pyrazole sulfonamides, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the N2 of the pyrazole ring, indicating these are likely sites for hydrogen bond acceptance.

Cheminformatics Approaches for Scaffold Exploration and Virtual Screening Methodologies

Cheminformatics provides powerful tools for exploring the chemical space around a core scaffold like this compound and for identifying promising new compounds through virtual screening. These methodologies are essential for modern drug discovery, enabling the rapid and cost-effective evaluation of large compound libraries.

Scaffold Exploration: The pyrazole-sulfonamide core is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. Cheminformatics techniques such as scaffold hopping are employed to discover novel core structures that retain the key binding features of the original scaffold but possess improved properties like enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov This strategy involves replacing the central pyrazole ring with other five- or six-membered heterocyclic rings to generate new chemotypes. dtic.mil The newly designed compounds can then be assessed for their similarity in shape and electrostatic properties to the original active compounds. dtic.mil For example, a scaffold-hopping approach was successfully used to identify novel cannabinoid 1 (CB1) receptor antagonists by replacing the methylpyrazole core of the drug Rimonabant. dtic.mil

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into two main approaches:

Ligand-based virtual screening: This method uses the knowledge of known active molecules to identify others in a database that have similar properties. A common technique is to build a pharmacophore model, which is an ensemble of the essential steric and electronic features required for biological activity. This model is then used as a 3D query to search for compounds that match these features. nih.gov

Structure-based virtual screening: When the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of small molecules to the target's binding site. researchgate.net This approach "docks" each molecule from a virtual library into the active site of the protein and scores its potential interaction. Hits from the virtual screen are then prioritized for experimental testing.

For pyrazole sulfonamide systems, these methodologies have been widely applied. For instance, a 3D-QSAR (Quantitative Structure-Activity Relationship) model was developed for a series of diarylpyrazole-benzenesulfonamide derivatives, which then informed the creation of a pharmacophore model for virtual screening to find new carbonic anhydrase inhibitors. nih.gov Similarly, virtual screening techniques have been used to identify pyrazole derivatives as potential anti-hyperglycemic agents and inhibitors of the SARS-CoV-2 main protease. nih.govresearchgate.net These studies highlight the power of cheminformatics in navigating the vast chemical space and accelerating the discovery of novel therapeutic agents based on the pyrazole sulfonamide scaffold.

Applications and Emerging Research Directions for 1,5 Dimethyl 1h Pyrazole 3 Sulfonamide Derived Scaffolds

Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The pyrazole-sulfonamide scaffold is a focal point in the design of novel therapeutic agents due to its ability to interact with a wide range of biological targets. The versatility of this chemical structure allows for the development of potent and selective inhibitors for various enzymes and receptors implicated in human diseases. nih.gov

Research into pyrazole-sulfonamide derivatives has yielded promising candidates for anticancer therapies. For instance, a series of pyridine (B92270) sulfonamide-pyrazole hybrids were synthesized and evaluated for their cytotoxic effects against colorectal cancer cell lines. bue.edu.egnih.gov Specific compounds demonstrated significant activity, inducing apoptosis and cell cycle arrest at the G0/G1 and S phases. bue.edu.egnih.gov One compound, in particular, showed an IC50 value of 3.27 µM against the SW-620 metastatic colon cancer cell line. bue.edu.eg The mechanism of action for some of these anticancer agents is linked to the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and involved in pH regulation and tumor progression. nih.gov

Beyond cancer, this scaffold is instrumental in designing inhibitors for other critical enzymes. Novel sulfonamide-bearing pyrazolone (B3327878) derivatives have been synthesized and shown to be potent inhibitors of both human carbonic anhydrase (hCA) isoenzymes I and II and cholinesterases (AChE and BChE). nih.gov This dual inhibition is relevant for complex diseases like Alzheimer's disease. semanticscholar.org The inhibitory activities for some of these derivatives were reported in the nanomolar range. nih.gov Furthermore, pyrazole-based sulfonamides have been identified as potent inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in inflammatory processes, and N-myristoyltransferase (NMT) of Trypanosoma brucei, the parasite responsible for Human African Trypanसोmiasis. nih.govresearchgate.net Optimization of a lead pyrazole (B372694) sulfonamide NMT inhibitor led to compounds with improved CNS penetration, a critical factor for treating the neurological stage of the disease. nih.govacs.org

The following table summarizes the therapeutic potential of various pyrazole-sulfonamide derived scaffolds.

Derivative ClassTarget Enzyme/PathwayTherapeutic AreaReported Activity (IC50/Ki)
Pyridine-Pyrazole Sulfonamide HybridsCarbonic Anhydrase IX (CA IX), Apoptosis InductionColon Cancer3.27 µM (SW-620 cells) bue.edu.eg
Sulfonamide-Bearing PyrazolonesCarbonic Anhydrases (hCA I, hCA II), Cholinesterases (AChE, BChE)Glaucoma, Alzheimer's Disease18.03 - 85.42 nM (hCA I/II) nih.gov
Acyl Pyrazole Sulfonamidesα-GlucosidaseType 2 Diabetes1.13 µM frontiersin.org
Benzothiophen-2-yl Pyrazole SulfonamidesCyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)Inflammation, Pain0.01 µM (COX-2), 1.78 µM (5-LOX) mdpi.comnih.gov
Pyrazole SulfonamidesTrypanosoma brucei N-Myristoyltransferase (TbNMT)Human African TrypanosomiasisPotent inhibition, improved CNS penetration nih.govacs.org

Agrochemical Applications in Crop Protection and Pest Management

The pyrazole ring and sulfonamide group are independently recognized as crucial components in a variety of agrochemicals. nih.govacs.org The strategic combination of these two moieties into a single molecular scaffold has led to the development of new pesticides with diverse modes of action. frontiersin.org Pyrazole derivatives are noted for their broad-spectrum activity, finding use as insecticides, acaricides, herbicides, and fungicides. nih.gov

In the realm of weed control, pyrazole-containing compounds have demonstrated significant herbicidal activity. Certain pyrazole amide derivatives have been shown to inhibit the growth of weeds like Brassica campestris and Digitaria sanguinalis. nih.gov Specifically, some novel pyrazole amide derivatives designed as potential transketolase inhibitors exhibited excellent root inhibition of about 90% against Digitaria sanguinalis. nih.gov Pyrazole sulfonylureas are another class of compounds that have shown both pre- and post-emergence herbicidal activity. nih.gov

For disease control, pyrazole carboxamide derivatives have been successfully commercialized as fungicides that act by inhibiting succinate (B1194679) dehydrogenase. frontiersin.org More recently, novel pyrazolecarbamide derivatives containing a sulfonate fragment were synthesized and tested for antifungal activity. frontiersin.org One compound, T24, exhibited an EC50 value of 0.45 mg/L against Rhizoctonia solani, showing significantly higher activity than the commercial fungicide hymexazol (B17089). frontiersin.org The introduction of a sulfonamide structure into pyrazole-containing molecules is an active area of research to develop agents with potent bactericidal properties. For example, a 1,3,4-oxadiazole (B1194373) sulfonamide derivative containing a pyrazole structure showed 100% inhibition of Xanthomonas oryzae pv oryzae at 100 mg/L, outperforming commercial standards. nih.gov

The insecticidal potential of pyrazole-sulfonamide scaffolds is also under investigation. The combination of these active groups aims to create new molecules for effective pest management. nih.gov

ApplicationTarget Pest/Weed/PathogenExample Compound Class / FindingEfficacy
HerbicideDigitaria sanguinalis, Amaranthus retroflexusPyrazole Amide Derivatives (Transketolase Inhibitors)~90% root inhibition against D. sanguinalis nih.gov
FungicideRhizoctonia solaniPyrazolecarbamide-Sulfonate Derivative (T24)EC50 = 0.45 mg/L frontiersin.org
BactericideXanthomonas oryzae pv oryzae1,3,4-Oxadiazole Sulfonamide with Pyrazole100% inhibition at 100 mg/L nih.gov

Advanced Materials Science Applications (e.g., Luminescent, Fluorescent Agents, Semiconductors)

While the primary focus of pyrazole-sulfonamide research has been on biological applications, the unique electronic properties of the pyrazole scaffold are paving the way for its use in advanced materials science. nih.gov Pyrazole derivatives are recognized for their high synthetic versatility, which allows for the fine-tuning of their photophysical properties. nih.govrsc.org

Specifically, various pyrazole derivatives have been reported to possess fluorescent properties, exhibiting high quantum yields, good photostability, and thermostability. nih.gov These characteristics make them highly suitable for use as fluorescent probes in bioimaging, a technique for real-time monitoring of biological processes in living cells. nih.govrsc.org The N-heteroaromatic nature of the pyrazole ring, combined with its biocompatibility and membrane permeability, makes it an ideal scaffold for developing biosensors and agents for cell staining and labeling of subcellular structures. nih.gov While research has broadly focused on pyrazole derivatives, the incorporation of a sulfonamide group can further modify the electronic and solubility properties, potentially enhancing their function as fluorescent agents.

In addition to fluorescence, pyrazole derivatives have been used in the creation of pigments. A patent describes pyrazole derivatives of polycyclic pigments, such as quinacridones, which can be used as additives to improve the performance of pigment compositions. justia.com The sulfonamide group is also mentioned in this context, as quinacridone (B94251) sulfonamides are known pigment derivatives. justia.com The development of pyrazole-sulfonamide compounds for applications as organic semiconductors is a less explored but plausible research direction, given the tunable electronic nature of aromatic heterocyclic compounds.

Analysis of the Patent Landscape and Intellectual Property Trends for Pyrazole-Sulfonamide Compounds

The intellectual property landscape for pyrazole-sulfonamide compounds reveals a strong and sustained interest, particularly from the pharmaceutical industry. The patent literature underscores the therapeutic value of this scaffold, with numerous patents claiming novel derivatives, their synthesis, and their application in treating a wide range of diseases.

A significant area of patent activity involves the development of pyrazole-sulfonamides as modulators of ion channels. For example, patents have been filed for pyrazole-sulfonamide compounds that are useful in treating diseases by inhibiting voltage-dependent sodium channels. google.com These compounds are specifically aimed at treating central or peripheral nervous system disorders, with a particular focus on neuropathic and inflammatory pain. google.com

Another major trend in the patent landscape is the protection of pyrazole derivatives as kinase inhibitors for cancer treatment and as anti-inflammatory agents. mdpi.com The well-known drug Celecoxib (B62257), a selective COX-2 inhibitor, features a pyrazole core with a sulfonamide substituent, highlighting the commercial success and intellectual property value of this structural class. Patents also cover pyrazole derivatives as cannabinoid receptor antagonists, indicating their potential use in metabolic disorders or other conditions where this receptor is implicated. google.com

Future Prospects in Chemical Biology and Advanced Drug Discovery Research for the Pyrazole-Sulfonamide Moiety

The pyrazole-sulfonamide scaffold is poised to remain a significant platform in future chemical biology and drug discovery research. Described as an emerging "privileged scaffold," the pyrazole nucleus is a cornerstone of several recently approved drugs, and its presence in preclinical compounds continues to expand. nih.gov The future of this moiety lies in several key areas of innovation.

One of the most promising strategies is the concept of molecular hybridization, where the pyrazole-sulfonamide core is combined with other known pharmacophores to create single molecules with multiple biological activities. acs.org This approach is being used to develop dual-target inhibitors, such as dual COX-2/5-LOX inhibitors for inflammation, which may offer enhanced efficacy and better safety profiles. nih.gov This strategy could be extended to create novel agents for complex multifactorial diseases like cancer and neurodegenerative disorders.

In the field of chemical biology, the fluorescent properties of pyrazole derivatives are being harnessed to create sophisticated molecular probes and sensors. nih.gov Future research will likely focus on developing pyrazole-sulfonamide-based probes with high specificity for particular ions, enzymes, or microenvironments within living cells, enabling a deeper understanding of disease pathology at the molecular level.

Advanced drug discovery efforts will also benefit from computational approaches. The use of molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies will continue to accelerate the rational design and optimization of new pyrazole-sulfonamide-based therapeutics. mdpi.com As our understanding of disease pathways becomes more nuanced, these computational tools will be essential for designing next-generation inhibitors with high target selectivity and minimized off-target effects. The metabolic stability and synthetic tractability of the pyrazole ring ensure that this scaffold will continue to be a versatile and valuable tool for medicinal chemists aiming to address unmet medical needs. nih.gov

Q & A

Q. Table 1: Representative Reaction Conditions

CompoundReagents/ConditionsYield (%)Reference
N-(3,5-di-t-Bu-4-OH-phenyl)-...EDCI/HOBt, DMF, RT → 80°C85–90
4-aminosulfonylphenylhydrazineHCl, NaNO₂, SnCl₂ (reductive nitrosation)75

Advanced Question: How can X-ray crystallography resolve structural ambiguities in 1,5-dimethylpyrazole-sulfonamide derivatives?

Answer:
Crystallography is critical for confirming substituent orientation and hydrogen-bonding networks. For example:

  • Key findings :
    • The sulfonamide group in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide forms a planar configuration with the pyrazole ring, stabilized by intramolecular N–H···O hydrogen bonds .
    • Discrepancies between computational (DFT) and experimental bond lengths (e.g., S–N distances) can be resolved via refinement using programs like SHELX .

Q. Methodological Note :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution structures.
  • Validation : Cross-check with NMR (e.g., ¹H chemical shifts at δ 6.61 ppm for aromatic protons) .

Basic Question: What analytical techniques are essential for characterizing pyrazole-sulfonamide compounds?

Answer:

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl groups at δ 1.43 ppm in CDCl₃) .
  • Mass spectrometry (EI-MS) : Confirm molecular ions (e.g., m/z 388.4 for C₁₇H₁₆N₄O₅S) .
  • Elemental analysis : Validate purity (Δ < 0.4% for C, H, N).

Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in these compounds?

Answer:

  • Key modifications :
    • Sulfonamide position : Derivatives with para-substituted sulfonamides (e.g., 4-fluorophenyl) show enhanced COX-2 inhibition due to improved hydrophobic interactions .
    • Pyrazole substituents : Bulky groups (e.g., 3,5-di-tert-butyl) increase metabolic stability but may reduce solubility .

Q. Table 2: Bioactivity Data

Compound IDTarget (IC₅₀, μM)Log PReference
5e (C₃₃H₃₇N₃O₆S)COX-2: 0.124.5
4h (C₂₈H₃₁BrN₄O₄S₂)5-LOX: 1.83.9

Advanced Question: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Case example : A compound showing high in vitro activity but low in vivo efficacy may suffer from poor pharmacokinetics.
  • Resolution steps :
    • Validate assay conditions (e.g., serum protein binding effects).
    • Perform molecular dynamics simulations to assess target binding under physiological pH .
    • Cross-reference crystallographic data to rule out conformational artifacts .

Basic Question: What role does the sulfonamide group play in the physicochemical properties of these compounds?

Answer:

  • Solubility : Sulfonamides increase polarity but may reduce cell permeability (e.g., log P ~3.9–4.5) .
  • Stability : The –SO₂NH– moiety participates in hydrogen bonding, enhancing crystalline stability .

Advanced Question: How can thermal analysis (TGA/DSC) inform formulation strategies for pyrazole-sulfonamide derivatives?

Answer:

  • Decomposition profiles : Derivatives with melting points >200°C (e.g., 199–201°C for certain carboxamides) are suitable for solid dosage forms .
  • Phase transitions : DSC can detect polymorphic changes, critical for ensuring batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.